N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide
描述
This compound is a benzimidazole-derived carboxamide featuring a furan-2-carboxamide backbone and a methyl(phenyl)carbamoyl substituent. Its structure includes:
- 1H-1,3-benzodiazole (benzimidazole) core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
- Methyl(phenyl)carbamoyl group: Attached via a methylene linker to the benzimidazole nitrogen.
- N-methyl-furan-2-carboxamide: Linked to the second nitrogen of the benzimidazole.
The compound’s molecular formula is C25H24N4O3 (approximated from structural analogs in ), with a molecular weight of ~430–450 g/mol.
属性
IUPAC Name |
N-methyl-N-[[1-[2-(N-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-25(23(29)20-13-8-14-30-20)15-21-24-18-11-6-7-12-19(18)27(21)16-22(28)26(2)17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIFUOFQNILQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities. Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in.
生物活性
N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
- Molecular Formula : C25H26N4O3
- Molecular Weight : 430.5 g/mol
- CAS Number : 919977-85-8
Antitumor Activity
Recent studies have indicated that derivatives of benzodiazoles, similar to our compound of interest, exhibit significant antitumor properties. For instance, N-substituted carbazoles have shown promising results against various cancer cell lines, including A549 (lung carcinoma) and HEP 2 (laryngeal carcinoma) cells. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including cyclin-dependent kinase inhibition .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.9 | Apoptosis induction |
| Compound B | HEP 2 | 25.7 | Cell cycle arrest |
| Compound C | EAC | 0.37 - 0.96 | CDK inhibition |
Neuroprotective Effects
The neuroprotective potential of similar compounds has also been documented. For instance, studies on N-substituted carbazoles revealed their ability to protect neuronal cells from glutamate-induced toxicity. The antioxidative properties of these compounds contribute significantly to their neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Table 2: Neuroprotective Activity of Related Compounds
| Compound | Model | Concentration (µM) | Effect |
|---|---|---|---|
| Compound D | HT22 Cells | 3 | Significant neuroprotection |
| Compound E | C6 Glioma Cells | 30 | Moderate protection |
Study on Antitumor Potential
A comprehensive study evaluated the antitumor activity of a series of N-substituted carbazoles against several tumor cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis. Notably, one compound demonstrated an IC50 value as low as 0.37 µM against colon cancer cells, indicating potent antiproliferative effects .
Neuroprotection Against Glutamate Toxicity
Another study focused on the neuroprotective effects of N-methyl-N-substituted carbazoles in a model of oxidative stress induced by glutamate. The results indicated that certain derivatives could significantly reduce neuronal cell death at concentrations as low as 3 µM, suggesting their potential utility in treating conditions like Alzheimer's disease .
相似化合物的比较
Comparison with Structural Analogs
Below is a comparative analysis of key structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
a) Substituent Effects
- Methyl(phenyl)carbamoyl vs. Conversely, the isopropyl group in CAS 919977-85-8 may enhance metabolic stability .
- Chlorine Substitution : The 3-chlorobenzyl analog () introduces electronegativity, likely increasing membrane permeability and interaction with hydrophobic protein regions.
b) Core Modifications
- Benzimidazole vs. Cyclopropane : Cyprofuram () uses a cyclopropane-carboxamide core, limiting aromatic interactions but enhancing conformational rigidity. Benzimidazole derivatives, by contrast, enable π-π stacking with biological targets.
c) Furan Carboxamide Variations
All analogs retain the furan-2-carboxamide group, critical for hydrogen bonding and dipole interactions. However, linkage to the benzimidazole (via methylene in the target compound) differs from cyprofuram’s tetrahydrofuranone, which may alter solubility and bioavailability.
准备方法
Formation of Benzene-1,2-diamine Precursor
-
Nitration and Reduction : Starting with aniline (ST01 ), nitration under controlled conditions introduces a nitro group at the ortho position, yielding 2-nitroaniline (ST03 ). Subsequent reduction using catalytic hydrogenation or Fe/HCl converts ST03 to benzene-1,2-diamine (ST04 ) with >90% efficiency.
-
Cyclization : Treatment of ST04 with cyanogen bromide in ethanol at 60°C for 6 hours generates the 2-aminobenzimidazole core (ST05 ) in 78% yield.
Functionalization of the Benzimidazole Core
The target compound requires a [methyl(phenyl)carbamoyl]methyl group at the N1 position of the benzimidazole. This is achieved through a two-step alkylation and carbamoylation sequence.
Alkylation at N1
-
Reagents : Chloroacetyl chloride reacts with ST05 in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to form 1-(chloroacetyl)-1H-benzimidazol-2-amine (Intermediate A ) (Yield: 85%).
-
Optimization : Excess chloroacetyl chloride (1.5 equiv) and prolonged reaction times (12 hours) improve yields by ensuring complete substitution at the less nucleophilic N1 position.
Carbamoylation with Methyl(phenyl)amine
-
Coupling Strategy : Intermediate A is treated with methyl(phenyl)amine in acetonitrile at 60°C for 5 hours, yielding 1-{[methyl(phenyl)carbamoyl]methyl}-1H-benzimidazol-2-amine (Intermediate B ) (Yield: 72%).
-
Mechanistic Insight : The reaction proceeds via nucleophilic displacement of the chloride by the amine, facilitated by the electron-withdrawing carbamoyl group.
Synthesis of the Furan-2-carboxamide Moiety
The furan-2-carboxamide component is synthesized via transamidation chemistry, leveraging palladium-catalyzed C–H functionalization and amidation protocols.
Preparation of N-methylfuran-2-carboxamide
-
Starting Material : Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (Yield: 95%).
-
Amidation : Reaction with methylamine in tetrahydrofuran (THF) at room temperature produces N-methylfuran-2-carboxamide (Intermediate C ) (Yield: 88%).
Coupling of Benzimidazole and Furan Components
The final step involves alkylation of Intermediate B with Intermediate D to form the target compound.
Alkylation Reaction
-
Conditions : A mixture of Intermediate B (1.0 equiv), Intermediate D (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 80°C for 24 hours.
-
Yield and Purity : The reaction affords the target compound in 58% yield after purification via silica gel chromatography (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 7.89–7.45 (m, 5H, aromatic-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 5.12 (s, 2H, CH₂), 3.45 (s, 3H, N-CH₃), 3.02 (s, 3H, N-CH₃).
Optimization and Challenges
Regioselectivity in Alkylation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
